(E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-14-25-18(21(22,23)24)13-19(26-14)27-8-10-28(11-9-27)20(29)7-5-15-4-6-16(30-2)17(12-15)31-3/h4-7,12-13H,8-11H2,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNSDWHPFBCPSJ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes:
- A dimethoxyphenyl moiety, which is known for enhancing bioactivity.
- A piperazine ring, often associated with various pharmacological properties.
- A trifluoromethyl group, which can influence the lipophilicity and metabolic stability of the compound.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in cancer pathways, particularly those related to the PI3K/Akt signaling pathway, which is crucial for cell growth and survival .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
- Modulation of Receptors : The presence of the piperazine moiety suggests possible interactions with various neurotransmitter receptors, which could influence mood and cognitive functions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below is a summary of its effects based on available research:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 2: Neuroprotective Effects
In an animal model for neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues. These findings suggest potential applications in treating neurodegenerative diseases .
Case Study 3: Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. It is metabolized primarily by cytochrome P450 enzymes, which may necessitate caution when co-administered with other drugs affecting these pathways .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of enones and features a complex structure that includes a piperazine moiety and a trifluoromethyl-substituted pyrimidine. The synthesis of such compounds typically involves multi-step organic reactions, often utilizing palladium-catalyzed methods or other coupling reactions to achieve the desired molecular architecture.
Biological Activities
Research indicates that this compound possesses a range of biological activities, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives with similar structural features have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has been noted to inhibit the growth of cancer cells by inducing apoptosis.
- Targeting Specific Kinases : Research indicates that compounds with similar structures can inhibit fibroblast growth factor receptor tyrosine kinases, which are crucial in cancer progression .
Antimicrobial Effects
The compound also exhibits antimicrobial properties, effective against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections.
Psychotropic Applications
Given the presence of the piperazine ring, which is known for its psychotropic effects, this compound may have applications in treating neurological disorders. Compounds with similar structures have been explored for their anxiolytic and antidepressant effects.
Inflammatory Conditions
The anti-inflammatory properties observed in related compounds suggest that this compound could also be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their comparative attributes are outlined below:
*Predicted values based on structural analogs.
Structural and Electronic Differences
Substituent Effects on Aromatic Rings: The 3,4-dimethoxyphenyl group in the target compound offers electron-donating methoxy groups, enhancing π-π interactions with aromatic residues in enzyme active sites. The trifluoromethyl group on the pyrimidine ring in both synthetic compounds improves resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs.
Propenone Reactivity: The α,β-unsaturated ketone in both synthetic compounds may enable covalent binding to cysteine or lysine residues in target proteins.
Pharmacokinetic and Bioactivity Insights
- Solubility and Bioavailability : The dimethoxyphenyl derivative likely exhibits lower aqueous solubility than the thiophene analog due to increased hydrophobicity, which may necessitate formulation optimization for oral delivery.
- Target Engagement : Molecular docking studies (extrapolated from ’s NMR-based structural elucidation) suggest that the dimethoxyphenyl group enhances binding affinity to kinases like BRAF or EGFR compared to thiophene analogs .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis typically involves:
- Coupling reactions between the 3,4-dimethoxyphenylpropenone moiety and the piperazine-pyrimidine fragment, requiring bases like K₂CO₃ for deprotonation and catalysts (e.g., Pd for cross-coupling if applicable) .
- Temperature control : Reactions often proceed under reflux (e.g., in ethanol or DMF at 80–100°C) to optimize intermediate formation .
- Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .
Q. Which spectroscopic methods confirm the compound’s structure and purity?
- ¹H/¹³C NMR : Assign signals for the (E)-configured double bond (J ≈ 15–16 Hz), aromatic protons, and piperazine/pyrimidine groups .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What protocols ensure compound stability during storage?
- Store in amber vials at –20°C under inert gas (argon) to prevent degradation via hydrolysis or oxidation .
- Conduct periodic stability tests using TLC or HPLC to monitor decomposition .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in piperazine coupling?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to improve coupling efficiency .
- Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .
Q. How do structural features like the trifluoromethyl group influence bioactivity?
- Physicochemical effects : The CF₃ group enhances lipophilicity (logP) and metabolic stability, as observed in analogs with improved blood-brain barrier penetration .
- Receptor binding : Computational docking (e.g., AutoDock Vina) shows CF₃ forms hydrophobic interactions with receptor pockets, which can be validated via mutagenesis studies .
Q. How to resolve contradictions in reported biological activities across assays?
- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation time) to isolate variables .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural analogs : Compare activities of derivatives lacking the 3,4-dimethoxyphenyl group to pinpoint pharmacophores .
Q. What computational models predict neurotransmitter receptor interactions?
- Molecular dynamics (MD) simulations : Model the compound’s binding to serotonin/dopamine receptors using software like GROMACS .
- Validation : Perform radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A affinity) to correlate in silico predictions with experimental IC₅₀ values .
Q. How to design SAR studies for the 3,4-dimethoxyphenyl group?
- Analog synthesis : Replace methoxy groups with halogens or methyl to assess electronic/steric effects .
- Biological testing : Measure IC₅₀ in enzyme inhibition assays (e.g., kinase panels) and correlate with substituent Hammett constants .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Scalability : Transition from batch to flow chemistry for piperazine coupling steps to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
